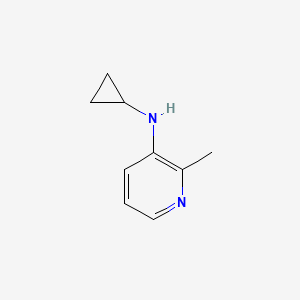

N-cyclopropyl-2-methylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

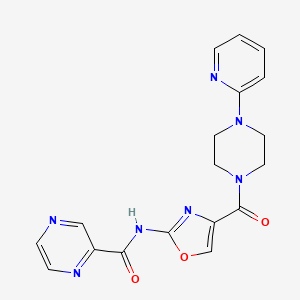

“N-cyclopropyl-2-methylpyridin-3-amine” is a chemical compound with the CAS Number: 1346541-24-9 . It has a molecular weight of 148.21 and its IUPAC name is N-cyclopropyl-2-methylpyridin-3-amine . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “N-cyclopropyl-2-methylpyridin-3-amine” is 1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.

Physical And Chemical Properties Analysis

“N-cyclopropyl-2-methylpyridin-3-amine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Carbonylative Cyclization of Amines

This research outlines a palladium-catalyzed carbonylative cyclization process via γ-C(sp3)-H activation, demonstrating a powerful approach for the derivatization of amine-based moieties, including amino acids, into γ-lactams. The methodology facilitates the activation of not only methyl groups but also methylene C–H bonds of cyclopropanes, providing ring-fused γ-lactam derivatives. This protocol is adaptable for late-stage diversification of complex molecules such as dipeptides and tripeptides (Hernando et al., 2016).

N-Dealkylation of N-cyclopropylamine

Investigating the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, this study aimed to identify the fate of the cyclopropyl group upon N-dealkylation. The findings reveal the formation of highly reactive aminium cation radicals, leading to cyclopropyl ring fragmentation, which is crucial for understanding the metabolic pathways and reactivity of cyclopropylamines (Shaffer, Morton, & Hanzlik, 2001).

Copper-Promoted N-cyclopropylation of Amines

This study presents a copper-promoted method for N-cyclopropylation of anilines and amines, offering a straightforward approach to synthesize N-cyclopropyl derivatives. Such advancements in synthetic methodologies enable the construction of complex molecules with potential biological and pharmaceutical applications (Bénard, Neuville, & Zhu, 2010).

Lewis Acid-Catalyzed Ring-Opening of Cyclopropanes

This research describes a Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, showcasing an efficient method for the synthesis of functionalized molecules, including the synthesis of inhibitors for serotonin/norepinephrine reuptake (Lifchits & Charette, 2008).

Safety And Hazards

The safety information available indicates that “N-cyclopropyl-2-methylpyridin-3-amine” is associated with some hazards. The GHS pictograms GHS05 and GHS07 are associated with this compound . The signal word is “Danger” and the hazard statements include H302, H315, H318, and H335 . These statements correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-methylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZHIZOPPNDAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-methylpyridin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)

![Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2887675.png)

![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2887676.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-bromobenzenesulfonamide](/img/structure/B2887680.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(1-cyanocyclopropyl)piperidine-4-carboxamide](/img/structure/B2887681.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2887682.png)

![1-[3-(2-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2887684.png)

![1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2887687.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2887688.png)